molecular formula C17H24BrNO2 B4001182 2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide

2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide

Cat. No.: B4001182
M. Wt: 354.3 g/mol
InChI Key: JLRNYZPEHNYFGS-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide is a useful research compound. Its molecular formula is C17H24BrNO2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.09904 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Profile

2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide is a compound synthesized through a series of reactions starting from p-bromo-m-cresol. This compound, among others, has been evaluated for its antibacterial and antifungal activities, showcasing its potential in antimicrobial research. The synthesis involves esterification, hydrazination, and cyclization processes, yielding compounds that were tested for their effectiveness against various microorganisms. The research indicates a focused approach toward developing new antimicrobial agents from bromophenol derivatives, highlighting the importance of such compounds in addressing resistance issues in pathogens (Fuloria et al., 2014).

Bromophenols in Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides has unveiled the potential of bromophenols coupled with amino acid or nucleoside derivatives. These compounds, including new bromophenols coupled with pyroglutamic acid derivatives and deoxyguanosine, were found to be inactive against several microorganisms and human cancer cell lines, indicating selective bioactivity that could be further explored for specific biomedical applications. This highlights the vast potential of marine-derived bromophenols in drug discovery and development (Zhao et al., 2005).

Pharmacological Assessment of Acetamide Derivatives

The pharmacological properties of novel acetamide derivatives, including those with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds show promising activities comparable with standard drugs, suggesting the therapeutic potential of bromophenol-based acetamide derivatives in treating various conditions. The presence of bromo, tert-butyl, and nitro groups in these compounds was found to contribute significantly to their bioactivity, emphasizing the role of structural modification in enhancing pharmacological effects (Rani et al., 2016).

Anticancer Activities of Bromophenol Derivatives

A study on a novel bromophenol derivative, BOS-102, demonstrated significant anticancer activities on human lung cancer cell lines. BOS-102 induced G0/G1 cell cycle arrest and apoptosis via multiple pathways, including the activation of caspase-3 and poly (ADP-ribose) polymerase, increase in the Bax/Bcl-2 ratio, and modulation of the PI3K/Akt and MAPK signaling pathways. This research underscores the potential of bromophenol derivatives as anticancer agents, with BOS-102 showing promise for development into a therapeutic drug (Guo et al., 2018).

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c1-13-11-14(18)9-10-16(13)21-12-17(20)19-15-7-5-3-2-4-6-8-15/h9-11,15H,2-8,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNYZPEHNYFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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